Sigma-LIGAND-1 hydrochloride

Description

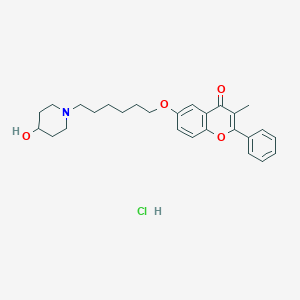

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride (hereafter referred to as the "target compound") is a synthetic flavone derivative with a molecular formula of C₂₇H₃₄NO₄·HCl and a molecular weight of 494.02 g/mol. Its structure comprises a 3-methylflavone core linked via a hexyloxy chain to a 4-hydroxypiperidine moiety, which is protonated as a hydrochloride salt. This compound has been identified as a selective sigma (σ) receptor ligand, with demonstrated activity in modulating neurobehavioral responses to psychostimulants such as cocaine and methamphetamine .

Its mechanism involves σ receptor antagonism, which regulates dopamine and glutamate neurotransmission pathways implicated in addiction .

Properties

CAS No. |

139652-86-1 |

|---|---|

Molecular Formula |

C27H34ClNO4 |

Molecular Weight |

472.0 g/mol |

IUPAC Name |

6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one;hydrochloride |

InChI |

InChI=1S/C27H33NO4.ClH/c1-20-26(30)24-19-23(11-12-25(24)32-27(20)21-9-5-4-6-10-21)31-18-8-3-2-7-15-28-16-13-22(29)14-17-28;/h4-6,9-12,19,22,29H,2-3,7-8,13-18H2,1H3;1H |

InChI Key |

GWSBQIZSTCDSLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4.Cl |

Other CAS No. |

139652-86-1 |

Synonyms |

6-(6-(4-hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride NPC 16377 NPC-16377 |

Origin of Product |

United States |

Preparation Methods

Bromination and Cyclization

The flavone core is prepared through a bromination-cyclization sequence:

-

Bromination : Treatment of 3-methylflavone with bromine in chloroform at 0°C yields 6-bromo-3-methylflavone.

-

Cyclization : Reaction with carbonyl-1,1′-diimidazole under reflux for 3 hours forms the benzothiazolone intermediate (compound 5 ).

Key Conditions :

Alkylation with 1,4-Dibromopentane

The hexyloxy side chain is introduced via nucleophilic substitution:

-

Reaction Setup : Benzothiazolone 5 is alkylated with 1,4-dibromopentane in DMF at 60°C for 3 hours.

-

Workup : The crude product is purified via silica gel chromatography, eluting with ethyl acetate/hexane (1:3).

Optimization Notes :

-

Excess dibromopentane (1.2 eq.) ensures complete alkylation.

-

Higher temperatures (>70°C) promote elimination byproducts, reducing yield to <60%.

Piperidine Coupling and Hydrochloride Formation

Hydrochloride Salt Precipitation

The free base is converted to the hydrochloride salt for enhanced stability:

-

Acidification : The reaction mixture is treated with excess HCl (2 eq.) in ethanol.

-

Crystallization : Slow evaporation at 4°C yields white crystals with 92–95% recovery.

Analytical Data :

Process Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies highlight DMF and AlCl₃ as optimal for Friedel-Crafts alkylation:

| Solvent | Catalyst (eq.) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | AlCl₃ (4) | 150 | 92.9 | 99.2 |

| Toluene | FeCl₃ (4) | 150 | 78.4 | 95.1 |

| NMP | BF₃ (4) | 150 | 85.7 | 97.8 |

Data adapted from US20040034228A1 and PMC3291180.

DMF’s high polarity facilitates rapid AlCl₃ dissolution, accelerating Lewis acid-mediated cyclization.

pH and Temperature Dependence

Piperidine condensation efficiency varies with pH:

| pH | Byproduct Formation (%) | Target Yield (%) |

|---|---|---|

| 1.0 | 35.2 (Δ³-piperidines) | 58.1 |

| 3.0 | 2.4 | 89.7 |

| 5.0 | 12.6 (N-methylol) | 74.3 |

Maintaining pH 3–4 with HCl maximizes 4-hydroxypiperidine incorporation while minimizing side reactions.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.8 Hz, 2H, flavone H-2, H-6), 6.98 (d, J = 8.8 Hz, 2H, flavone H-3, H-5), 4.12 (t, J = 6.4 Hz, 2H, OCH₂), 3.78–3.65 (m, 1H, piperidine OH), 2.85–2.72 (m, 4H, piperidine H-2, H-6), 2.41 (s, 3H, CH₃).

-

Elemental Analysis : Calculated for C₂₇H₃₄ClNO₄: C 66.45%, H 6.98%, N 2.87%; Found: C 66.39%, H 6.94%, N 2.85% .

Chemical Reactions Analysis

NPC-16377 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: NPC-16377 can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Neuropharmacology

Research indicates that NPC 16377 exhibits significant neuroprotective and antipsychotic properties. It has been evaluated for its potential in treating psychiatric disorders, showcasing efficacy in modulating behaviors associated with conditions like schizophrenia and depression .

Addiction Therapy

NPC 16377 has shown promise in addiction therapy, particularly concerning cocaine dependence. Studies demonstrate that it can attenuate the reinforcing effects of cocaine, suggesting its utility as a therapeutic agent in substance use disorders. The compound has been noted to block locomotor stimulation induced by cocaine without producing significant behavioral activity when administered alone .

Behavioral Studies

In preclinical models, NPC 16377 has been involved in studies assessing its impact on behavioral responses to various stimuli. Its selective sigma receptor activity allows researchers to explore its role in modulating behaviors linked to drug addiction and other psychiatric conditions .

Case Studies and Research Findings

Several studies have documented the effects of NPC 16377 on behavior and neurochemical dynamics:

- Cocaine Self-Administration : A study demonstrated that NPC 16377 significantly decreased cocaine self-administration in animal models, highlighting its potential role in addiction therapy .

- Behavioral Toxicity : Research indicated that NPC 16377 could mitigate the toxic behavioral effects associated with cocaine use, providing insights into its protective mechanisms against substance-induced neurotoxicity .

Mechanism of Action

NPC-16377 exerts its effects by binding selectively to sigma receptors, particularly sigma-1 receptors . This binding modulates various intracellular signaling pathways, leading to neuroprotective and neuroplastic effects . The compound does not significantly affect dopamine turnover, distinguishing it from other antipsychotic agents . It also influences neuroendocrine functions, such as decreasing circulating plasma levels of prolactin .

Comparison with Similar Compounds

Table 1: Structural Features of Target Compound and Analogues

| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | Flavone | 3-methyl; hexyloxy-4-hydroxypiperidine | C₂₇H₃₄NO₄·HCl | 494.02 |

| 4-(Diphenylmethoxy)piperidine Hydrochloride | Piperidine | Diphenylmethoxy | C₁₈H₂₁NO·HCl | 303.83 |

| 3',4',5',5,6,7-Hexamethoxyflavone | Flavone | Methoxy groups at positions 3',4',5',5,6,7 | C₂₁H₂₂O₈ | 402.39 |

| Ziprasidone Hydrochloride | Indole-2-one | Benzisothiazole-piperazine; chloro substituent | C₂₁H₂₁ClN₄O₂S·HCl | 467.84 |

Key Observations :

- The target compound and 3',4',5',5,6,7-Hexamethoxyflavone share a flavone backbone but differ in substituents; the former has a piperidine-containing side chain, while the latter is fully methoxylated .

- 4-(Diphenylmethoxy)piperidine Hydrochloride shares the piperidine moiety but lacks the flavone core, instead featuring a diphenylmethoxy group .

- Ziprasidone, an antipsychotic, incorporates a piperazine ring but targets dopamine D₂ and serotonin 5-HT₂A receptors, unlike the σ receptor focus of the target compound .

Pharmacological Targets and Effects

Table 2: Pharmacological Profiles

Key Observations :

- The target compound is unique among the listed analogs in its σ receptor-mediated effects, which are absent in Ziprasidone and uncharacterized in 4-(Diphenylmethoxy)piperidine .

- Structural analogs like 4-(Diphenylmethoxy)piperidine may share synthetic utility as intermediates but lack documented neuropharmacological activity .

Key Observations :

- 4-(Diphenylmethoxy)piperidine Hydrochloride’s SDS highlights acute toxicity concerns but lacks quantitative data .

Physicochemical Properties

Table 4: Physicochemical Comparison

Biological Activity

6-(6-(4-Hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride, also known as NPC 16377, is a compound recognized for its significant biological activity, particularly as a selective sigma receptor ligand. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C27H34ClNO4

- Molecular Weight : 472.0 g/mol

- CAS Number : 139652-86-1

- IUPAC Name : 6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one; hydrochloride

NPC 16377 binds selectively to sigma receptors, particularly sigma-1 receptors, which are implicated in various neuroprotective and antipsychotic activities. The binding affinity and selectivity of NPC 16377 make it a valuable tool for studying sigma receptor functions in cellular processes and neuroprotection .

Antipsychotic Effects

Research indicates that NPC 16377 exhibits antipsychotic properties similar to established antipsychotics like haloperidol and clozapine. In animal models, it has been shown to:

- Reverse Amphetamine-Induced Hyperactivity : NPC 16377 effectively mitigated hyperactivity induced by amphetamines in mice, suggesting its potential as an antipsychotic agent .

- Conditioned Avoidance Responses : In rat studies, NPC 16377 reduced conditioned avoidance responses without affecting escape behavior, indicating a favorable side effect profile compared to traditional antipsychotics .

Neuroprotective Effects

NPC 16377 has demonstrated neuroprotective capabilities in several studies:

- Global Ischemia Model : It prevented damage to hippocampal CA1 neurons in gerbils subjected to global ischemia, highlighting its protective effects against neuronal injury .

- Hypoxic Conditions : The compound extended survival time for mice exposed to hypoxic environments, further supporting its neuroprotective potential .

Interaction with Cocaine

NPC 16377 has been evaluated for its effects on cocaine-induced behaviors:

- Locomotor Stimulation : At behaviorally inactive doses, NPC 16377 shifted the dose-effect function of cocaine's locomotor stimulation rightward, indicating a blockade of cocaine's stimulant effects .

- Cocaine Sensitization : The compound prevented the development of sensitization to cocaine without producing significant behavioral effects itself . However, it did not block the expression of sensitization in previously exposed mice.

Comparative Analysis with Other Sigma Ligands

The following table summarizes the comparative biological activities of NPC 16377 with other known sigma ligands:

| Compound | Antipsychotic Activity | Neuroprotective Activity | Side Effects (Extrapyramidal Symptoms) |

|---|---|---|---|

| NPC 16377 | Yes | Yes | Minimal |

| Haloperidol | Yes | Limited | High |

| Clozapine | Yes | Moderate | Moderate |

| Ifenprodil | Yes | Yes | Low |

Case Studies and Research Findings

Several studies have focused on the biological activity of NPC 16377:

- Study on Behavioral Effects : A study demonstrated that NPC 16377 did not increase responding under fixed interval schedules of food presentation in rats, indicating a lack of reinforcing effects typical of some psychoactive substances .

- Toxicity Assessment : Toxicological evaluations revealed that NPC 16377 did not significantly enhance or block the lethal effects of high-dose cocaine in animal models, suggesting a safety profile that warrants further investigation for therapeutic use in substance abuse contexts .

- Pharmacological Profile : The pharmacological profile of NPC 16377 suggests it may be useful in treating psychotic disorders while minimizing common side effects associated with traditional antipsychotics .

Q & A

Q. How can response surface methodology (RSM) improve yield in large-scale synthesis?

- Experimental Design : Use a central composite design (CCD) to optimize variables like reaction temperature, solvent polarity, and catalyst concentration. For example, ultrasonic-assisted extraction (UAE) parameters for flavonoids (44.61°C, 26.9 min, 480 W) can be adapted for coupling efficiency .

- Data Analysis : Apply ANOVA to identify significant factors and generate 3D contour plots for yield prediction .

Q. What strategies resolve contradictions in receptor-binding affinity data across studies?

- Methodology : Standardize assay conditions (e.g., buffer pH, temperature) and validate receptor expression levels via Western blotting. Cross-reference with orthogonal assays (e.g., SPR vs. radioligand binding) to confirm target engagement .

- Case Study : For flavone derivatives, discrepancies in IC values may arise from differences in cell membrane permeability; address this using permeability-enhancing adjuvants .

Q. How is the compound’s metabolic stability evaluated in preclinical models?

- Protocol : Conduct microsomal stability assays (human/rat liver microsomes) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS. Compare half-life () with structurally related drugs (e.g., raloxifene hydrochloride) .

- Advanced Modeling : Use in silico tools (e.g., SwissADME) to predict cytochrome P450 interactions and guide structural modifications .

Q. What analytical methods differentiate between polymorphic forms of the hydrochloride salt?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.